molecular formula C10H10BF3O2 B14070778 (2-Cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid

(2-Cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14070778
M. Wt: 229.99 g/mol
InChI Key: FWRPTDQEHHJAPJ-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (2-Cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: (2-Cyclopropyl-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both cyclopropyl and trifluoromethyl groups. These groups confer distinct electronic and steric properties, making the compound highly reactive and suitable for specific synthetic applications. The cyclopropyl group introduces ring strain, which can influence the reactivity, while the trifluoromethyl group enhances the compound’s stability and lipophilicity .

Properties

Molecular Formula

C10H10BF3O2

Molecular Weight

229.99 g/mol

IUPAC Name

[2-cyclopropyl-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C10H10BF3O2/c12-10(13,14)7-3-4-8(6-1-2-6)9(5-7)11(15)16/h3-6,15-16H,1-2H2

InChI Key

FWRPTDQEHHJAPJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)C2CC2)(O)O

Origin of Product

United States

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